

A Comparative Guide to the Bioequivalence of Dexbrompheniramine Maleate Formulations

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Compound of Interest

Compound Name: *Dexbrompheniramine maleate*

Cat. No.: *B124706*

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For researchers and drug development professionals, understanding the bioequivalence of different drug formulations is paramount to ensuring therapeutic interchangeability. This guide provides a comparative analysis of two oral formulations of **dexbrompheniramine maleate**, a first-generation antihistamine. The data presented here is based on a study that evaluated the steady-state bioavailability of a repeat-action combination tablet against a conventional immediate-release tablet.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters obtained from a bioequivalence study comparing a repeat-action combination tablet containing 6 mg of **dexbrompheniramine maleate** and 120 mg of pseudoephedrine sulfate with a reference treatment of a conventional 2 mg **dexbrompheniramine maleate** immediate-release tablet administered concomitantly with a 120 mg pseudoephedrine sulfate repeat-action tablet. The results demonstrate that at steady state, the two formulations are bioequivalent.^[1]

Pharmacokinetic Parameter	Repeat-Action Combination Tablet (Test)	Conventional Immediate-Release Tablet (Reference)
Cmin (ng/mL)	Data not specified in abstract	Data not specified in abstract
Cmax (ng/mL)	Data not specified in abstract	Data not specified in abstract
tmax (hours)	Data not specified in abstract	Data not specified in abstract
AUC (ng·h/mL)	Data not specified in abstract	Data not specified in abstract

Note: The abstract of the cited study states that the major bioavailability parameters (Cmin, Cmax, tmax, and AUC) were determined and statistically evaluated to be bioequivalent at steady state, but does not provide the specific numerical data.[\[1\]](#)

Experimental Protocol

The bioequivalence of the two **dexbrompheniramine maleate** formulations was established through a randomized, two-way crossover study involving healthy adult male volunteers.[\[1\]](#) The study was designed to achieve steady-state plasma concentrations of the drug.

Study Design: A randomized, two-way crossover design was implemented.[\[1\]](#) This design allows each subject to serve as their own control, minimizing inter-subject variability.

Study Population: The study enrolled twelve healthy adult male volunteers.[\[1\]](#)

Drug Administration:

- Test Formulation: A repeat-action combination tablet containing 6 mg of **dexbrompheniramine maleate** and 120 mg of pseudoephedrine sulfate was administered every 12 hours for 7 days.[\[1\]](#)
- Reference Formulation: Conventional 2 mg **dexbrompheniramine maleate** tablets were administered every 4 hours, along with 120 mg pseudoephedrine sulfate repeat-action tablets every 12 hours, for 7 days.[\[1\]](#)

Sampling: Blood samples were collected at frequent intervals throughout each 7-day dosing period to determine the plasma concentrations of dexbrompheniramine.[\[1\]](#)

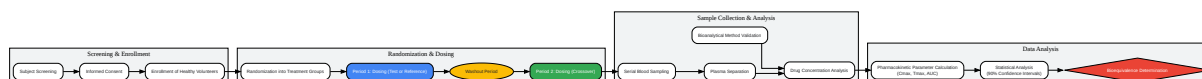
Bioanalytical Method: Sensitive and specific gas-liquid chromatographic methods were utilized for the quantitative determination of dexbrompheniramine in plasma samples.[1]

Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including minimum plasma concentration (C_{min}), maximum plasma concentration (C_{max}), time to reach maximum concentration (t_{max}), and the area under the plasma concentration-time curve (AUC), were calculated from the plasma concentration data on days 6 and 7 of dosing.[1]

Statistical Analysis: Statistical evaluation of the pharmacokinetic parameters was performed to assess the bioequivalence between the test and reference formulations.[1] The two formulations were considered bioequivalent if the 90% confidence intervals for the ratio of the geometric means of C_{max} and AUC fell within the acceptance range of 80% to 125%.

Visualizations

Experimental Workflow for a Bioequivalence Study



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Caption: A typical experimental workflow for a crossover bioequivalence study.

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References

- 1. Steady-state bioavailability of dexbrompheniramine and pseudoephedrine from a repeat-action combination tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
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